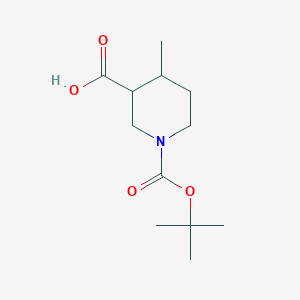

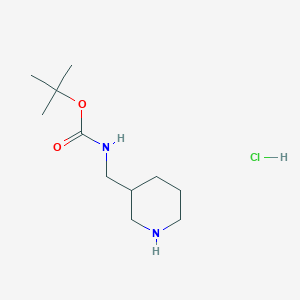

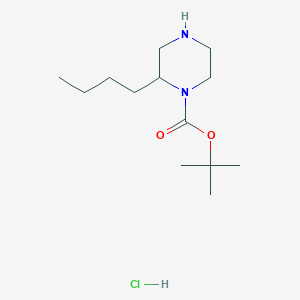

1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

Vue d'ensemble

Description

The compound “1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid” is an organic compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-protected amino acids can be used as starting materials in dipeptide synthesis with commonly used coupling reagents . The use of the Boc group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis

The molecular formula of “1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid” is C11H19NO4 . The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, commonly with trifluoroacetic acid . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .Applications De Recherche Scientifique

Organic Synthesis

This compound is often used as a building block in organic synthesis. Its tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be selectively removed under mild acidic conditions without affecting other sensitive functional groups in the molecule .

Medicinal Chemistry

In medicinal chemistry, it serves as a precursor for the synthesis of various piperidine-based drugs. Piperidine derivatives are known for their wide range of pharmacological activities, including analgesic, anticonvulsant, and antipsychotic effects .

Peptide Synthesis

The Boc-protected amino acid structure of this compound makes it valuable in peptide synthesis. It allows for the stepwise construction of peptide chains while preventing unwanted side reactions .

Material Science

In material science, this compound can be used to modify the surface properties of polymers. The introduction of piperidine rings can enhance the thermal stability and mechanical strength of polymeric materials .

Catalysis

The piperidine moiety can act as a ligand in catalytic systems. It can coordinate to metal centers and influence the catalytic activity and selectivity in various organic transformations .

Bioconjugation

For bioconjugation applications, this compound can be used to link biomolecules with synthetic polymers. The carboxylic acid group provides a convenient handle for coupling reactions .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound can be explored for the development of new pesticides or herbicides. The structural motif of piperidine is present in many natural products with bioactive properties .

Analytical Chemistry

Lastly, in analytical chemistry, it can be used as a standard or reference compound in chromatographic analysis to help identify or quantify similar compounds in complex mixtures .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPZGYNNPYYDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662238 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | |

CAS RN |

1009376-52-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)

![4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520864.png)

![Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate](/img/structure/B1520867.png)